![molecular formula C10H13Cl2N3 B1463656 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride CAS No. 1092381-05-9](/img/structure/B1463656.png)
2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride
Overview
Description
2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride, commonly known as CMPI, is a synthetic compound with a wide range of applications in the field of scientific research and laboratory experiments. CMPI is a versatile compound that has been used for many different purposes, ranging from drug development to cell biology. CMPI has a unique structure that makes it ideal for a variety of research applications.
Scientific Research Applications
CMPI has been used in a variety of scientific research applications, including drug development, cell biology, and biochemistry. CMPI has been used as a model compound to study the structure-activity relationships of imidazopyridine derivatives. In addition, CMPI has been used to study the effects of various biological compounds on the cell membrane. CMPI has also been used to study the effects of various enzymes on the structure of proteins. Finally, CMPI has been used to study the effects of various drugs on the biochemical and physiological processes of cells.
Mechanism of Action
CMPI works by binding to the amino acid side chains of proteins, resulting in a conformational change in the protein structure. This conformational change can affect the function of the protein, leading to changes in the biochemical and physiological processes of the cell. For example, CMPI can affect the activity of enzymes, leading to changes in the metabolism of cells. In addition, CMPI can affect the structure of the cell membrane, leading to changes in the transport of molecules across the membrane.
Biochemical and Physiological Effects
CMPI has been shown to have a variety of biochemical and physiological effects. CMPI has been shown to affect the activity of enzymes, leading to changes in the metabolism of cells. In addition, CMPI has been shown to affect the structure of the cell membrane, leading to changes in the transport of molecules across the membrane. Finally, CMPI has been shown to affect the expression of genes, leading to changes in the expression of proteins.
Advantages and Limitations for Lab Experiments
The use of CMPI in laboratory experiments has several advantages. CMPI is a highly versatile compound, making it suitable for a variety of research applications. In addition, CMPI is relatively inexpensive and easy to synthesize, making it ideal for use in laboratory experiments. However, there are also some limitations to the use of CMPI in laboratory experiments. CMPI is a relatively large molecule, making it difficult to use in certain types of experiments. In addition, CMPI is not very stable in certain conditions, making it difficult to store and use in certain types of experiments.
Future Directions
There are several potential future directions for the use of CMPI in scientific research. CMPI could be used to study the effects of various drugs on the biochemical and physiological processes of cells. In addition, CMPI could be used to study the effects of various enzymes on the structure of proteins. Finally, CMPI could be used to study the effects of various biological compounds on the cell membrane.
properties
IUPAC Name |
2-(chloromethyl)-1-propylimidazo[4,5-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.ClH/c1-2-5-14-9-3-4-12-7-8(9)13-10(14)6-11;/h3-4,7H,2,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZJVDKZQVQCOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=NC=C2)N=C1CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673875 | |
Record name | 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride | |
CAS RN |
1092381-05-9 | |
Record name | 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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